2-Cyclopentyl-5,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
2-Cyclopentyl-5,6-dimethylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-5,6-dimethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with 2,3-dimethyl-1,3-butadiene in the presence of a strong acid catalyst to form the cyclopentyl ring. This intermediate is then reacted with a suitable nitrile to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Cyclopentyl-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyclopentyl-5,6-dimethylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-Cyclopentyl-5,6-dimethylpyrimidin-4-amine: Similar structure but with an amine group instead of a ketone.
2-Cyclopentyl-5,6-dimethylpyrimidin-4-thione: Contains a sulfur atom in place of the oxygen atom in the ketone group.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-cyclopentyl-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H16N2O/c1-7-8(2)12-10(13-11(7)14)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,12,13,14) |
InChI Key |
YPFARMLTTXDDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2CCCC2)C |
Origin of Product |
United States |
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